molecular formula C14H20O2 B13813171 1,3-Dioxane, 4,5,6-trimethyl-2-(phenylmethyl)- CAS No. 65416-20-8

1,3-Dioxane, 4,5,6-trimethyl-2-(phenylmethyl)-

Cat. No.: B13813171
CAS No.: 65416-20-8
M. Wt: 220.31 g/mol
InChI Key: SZDSPAWGINTJBP-UHFFFAOYSA-N
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Description

2-Benzyl-4,5,6-trimethyl-1,3-dioxane is an organic compound with the molecular formula C14H20O2 . It is a mono-constituent substance, meaning it consists of a single chemical entity. This compound is characterized by its dioxane ring structure, which is substituted with benzyl and methyl groups, making it a unique and interesting molecule for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-4,5,6-trimethyl-1,3-dioxane typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of benzyl alcohol with 4,5,6-trimethyl-1,3-dioxane-2-one in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

On an industrial scale, the production of 2-Benzyl-4,5,6-trimethyl-1,3-dioxane may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can significantly improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-4,5,6-trimethyl-1,3-dioxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones or carboxylic acids, while reduction can produce benzyl alcohols .

Scientific Research Applications

2-Benzyl-4,5,6-trimethyl-1,3-dioxane has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Benzyl-4,5,6-trimethyl-1,3-dioxane exerts its effects involves interactions with specific molecular targets and pathways. The compound’s dioxane ring structure allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The benzyl and methyl groups also play a role in modulating its chemical properties and biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-4,5,6-trimethyl-1,3-dioxane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

CAS No.

65416-20-8

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

2-benzyl-4,5,6-trimethyl-1,3-dioxane

InChI

InChI=1S/C14H20O2/c1-10-11(2)15-14(16-12(10)3)9-13-7-5-4-6-8-13/h4-8,10-12,14H,9H2,1-3H3

InChI Key

SZDSPAWGINTJBP-UHFFFAOYSA-N

Canonical SMILES

CC1C(OC(OC1C)CC2=CC=CC=C2)C

Origin of Product

United States

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